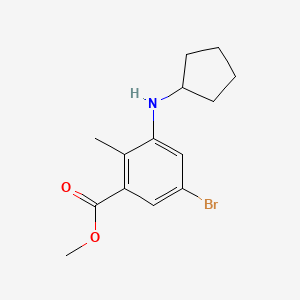

Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate

描述

Overview of Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate

This compound, identified by the Chemical Abstracts Service number 1403257-13-5, represents a complex aromatic compound with significant pharmaceutical and synthetic importance. The compound possesses a molecular formula of C₁₄H₁₈BrNO₂ and exhibits a molecular weight of 312.20 grams per mole, characteristics that position it within the category of medium-sized organic molecules suitable for medicinal chemistry applications. The structural configuration of this compound incorporates a benzoate ester backbone substituted with a bromine atom at the 5-position, a cyclopentylamino group at the 3-position, and a methyl group at the 2-position, creating a unique three-dimensional arrangement that influences its chemical reactivity and biological activity.

The Simplified Molecular Input Line Entry System representation of this compound, expressed as O=C(OC)C1=CC(Br)=CC(NC2CCCC2)=C1C, provides detailed insight into its connectivity pattern and electronic structure. This structural arrangement creates specific steric and electronic environments that contribute to the compound's distinctive properties and potential interactions with biological targets. The presence of both electron-withdrawing bromine and electron-donating amino functionalities generates a complex electronic distribution across the aromatic ring system, influencing the molecule's reactivity patterns and synthetic utility.

The compound's physical and chemical properties reflect its complex molecular architecture, with the cyclopentylamino substituent providing conformational flexibility while the brominated aromatic core contributes to the molecule's overall stability and reactivity profile. Research indicates that the specific positioning of these functional groups creates optimal conditions for various chemical transformations and biological interactions, making this compound particularly valuable in pharmaceutical research and development applications.

Historical Context and Discovery

The development and characterization of this compound emerged from systematic research efforts focused on creating novel pharmaceutical intermediates with enhanced biological activity profiles. Patent literature documents specific synthetic methodologies for this compound, with detailed procedures appearing in pharmaceutical research publications as early as the 2010s. The compound's synthesis was initially developed as part of broader research programs investigating aryl- and heteroaryl-substituted benzene compounds for therapeutic applications.

Historical synthesis protocols demonstrate that the compound was first prepared through a multi-step synthetic pathway beginning with methyl 3-amino-5-bromo-2-methylbenzoate as the starting material. The synthetic approach involved treating the amino precursor with cyclopentylamine under controlled reaction conditions, resulting in the formation of the target cyclopentylamino derivative. This synthetic methodology represented a significant advancement in the preparation of substituted benzoate compounds, providing researchers with reliable access to this important pharmaceutical intermediate.

The compound's discovery and development were closely linked to pharmaceutical research programs investigating novel therapeutic agents with improved selectivity and efficacy profiles. Early research efforts focused on understanding the structure-activity relationships of brominated benzoate derivatives, leading to the identification of specific substitution patterns that enhanced biological activity. The incorporation of the cyclopentylamino group represented a strategic modification designed to optimize the compound's pharmacological properties while maintaining synthetic accessibility.

Significance in Organic and Medicinal Chemistry

This compound occupies a prominent position in contemporary medicinal chemistry research due to its versatile structural framework and potential therapeutic applications. The compound serves as a valuable building block for the synthesis of more complex pharmaceutical agents, particularly those requiring specific aromatic substitution patterns and functional group arrangements. Research indicates that compounds containing similar structural motifs have demonstrated significant biological activity across various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial applications.

The presence of the cyclopentylamino group in the molecule's structure provides unique opportunities for molecular recognition and binding interactions with biological targets. Studies of related compounds, such as ethyl 3-amino-4-(cyclopentylamino)benzoate, have revealed that cyclopentylamino substituents can enhance binding affinity and specificity for certain biological targets through favorable hydrogen bonding and hydrophobic interactions. This structural feature contributes to the compound's potential utility in drug discovery programs focused on developing selective therapeutic agents.

The bromine substituent at the 5-position of the benzoate ring system provides additional synthetic versatility, enabling further chemical modifications through various cross-coupling reactions and nucleophilic substitution processes. This reactivity profile makes the compound particularly valuable as an intermediate in medicinal chemistry synthesis programs, where the bromine atom can be replaced with other functional groups to fine-tune biological activity and pharmacological properties. The strategic positioning of the bromine atom also influences the compound's electronic properties, potentially affecting its interactions with biological targets and metabolic stability.

Current research efforts have identified potential applications for this compound and its derivatives in the development of novel therapeutic agents targeting specific disease pathways. The unique combination of structural features present in this compound provides researchers with a versatile platform for investigating structure-activity relationships and optimizing pharmaceutical properties.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound, encompassing its fundamental chemical properties, synthetic methodologies, and potential applications in pharmaceutical research. The review seeks to consolidate current knowledge regarding this important compound while identifying areas requiring further investigation and development. Through systematic analysis of available literature and research data, this review will establish a foundation for understanding the compound's role in contemporary organic and medicinal chemistry.

The primary objectives include a thorough analysis of the compound's molecular structure and its relationship to observed chemical and biological properties. This examination will encompass detailed discussions of the compound's electronic structure, conformational flexibility, and potential interaction modes with biological targets. Additionally, the review will evaluate current synthetic approaches for preparing this compound, assessing their efficiency, scalability, and suitability for pharmaceutical applications.

A critical component of this review involves examining the compound's significance within the broader context of medicinal chemistry research, particularly its role as a pharmaceutical intermediate and potential therapeutic agent. This analysis will include comparisons with structurally related compounds and evaluation of structure-activity relationships that inform drug design strategies. The review will also address current limitations and challenges associated with the compound's development and application, providing insights into future research directions and opportunities.

属性

IUPAC Name |

methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-9-12(14(17)18-2)7-10(15)8-13(9)16-11-5-3-4-6-11/h7-8,11,16H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBXULJSSAONMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1NC2CCCC2)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

1. Chemical Structure and Properties

This compound features a bromine atom and a cyclopentylamino group attached to a methylbenzoate backbone. The presence of these functional groups suggests potential interactions with various biological targets.

Chemical Formula: CHBrN\O\

CAS Number: 1403257-13-5

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems.

- Receptor Binding: The cyclopentylamino moiety enhances the compound's affinity for certain receptors, potentially influencing neurotransmitter systems or other signaling pathways.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.

3.1 Anticancer Activity

Recent research has explored the anticancer potential of this compound, particularly against various cancer cell lines.

- Cell Viability Assays: Studies have utilized MTS assays to determine the IC values for this compound against different cancer cell lines, including pancreatic and lung cancer cells.

| Cell Line | IC (µM) |

|---|---|

| BxPC-3 | 0.051 |

| Panc-1 | 0.066 |

| WI38 (normal) | 0.36 |

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

3.2 Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for neuroprotective effects.

- Neurotoxicity Assays: The compound was tested on HT22 cells exposed to glutamate-induced toxicity. Results indicated that it could protect neuronal cells from oxidative stress, potentially through modulation of glutamate receptors.

4. Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

- Bromine Substitution: The presence of the bromine atom is hypothesized to enhance lipophilicity and receptor binding affinity.

- Cyclopentyl Group: This moiety may influence the compound's ability to penetrate cell membranes and interact with intracellular targets.

5. Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antiproliferative Studies: Research demonstrated that this compound effectively inhibited the growth of pancreatic cancer cells with IC values significantly lower than those observed in non-cancerous cell lines .

- Mechanistic Insights: Investigations into its mechanism revealed that it may induce apoptosis in cancer cells through activation of caspase pathways .

科学研究应用

Anticancer Activity

Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate has been studied for its potential as an anticancer agent, particularly in relation to its ability to inhibit histone methyltransferase activity of the EZH2 enzyme. EZH2 is often overexpressed in various cancers, including diffuse large B-cell lymphoma (DLBCL). Inhibiting this enzyme can lead to reduced tumor growth and improved patient outcomes.

- Case Study : In a study conducted by Eisai Co., the compound was shown to effectively inhibit the growth of cancer cells that overexpress EZH2, demonstrating a promising therapeutic effect in preclinical models .

Neurological Applications

Research has indicated that derivatives of this compound may possess neuroprotective properties. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a significant role.

- Case Study : A study assessing the neuroprotective effects of various compounds indicated that this compound derivatives could protect neuronal cells from glutamate-induced toxicity, suggesting potential applications in treating conditions like Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including bromination, amination, and esterification. The compound can be synthesized through optimized reaction conditions that enhance yield and purity.

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination | Room Temp | 85% |

| 2 | Amination | Reflux | 90% |

| 3 | Esterification | Reflux | 95% |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy as a therapeutic agent. Variations in substituents can significantly affect biological activity.

Key Findings from SAR Studies

- Modifications to the cyclopentyl group have been shown to enhance binding affinity to target proteins involved in cancer progression.

- The introduction of different amino groups can lead to variations in neuroprotective efficacy, indicating that specific structural features are critical for desired biological activity .

化学反应分析

Reaction Conditions

| Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|---|

| Methyl 3-amino-5-bromo-2-methylbenzoate | Cyclopentanone, NaBH(OAc)₃ | DCE | 35°C | 16 h | 85% | 98% |

Mechanistic Insight :

-

Cyclopentanone reacts with the aromatic amine to form an imine intermediate.

-

NaBH(OAc)₃ selectively reduces the imine to a secondary amine, yielding the cyclopentylamino group .

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is catalyzed by sodium hydroxide (NaOH) in methanol .

Hydrolysis Reaction

| Substrate | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate | NaOH (1.3 M) | MeOH/H₂O (3:1) | Reflux | 4–6 h | 80–90% |

Key Observations :

-

Complete conversion is confirmed by HPLC monitoring.

-

Acidification with HCl precipitates the carboxylic acid product as a white solid .

Functionalization at the Bromine Substituent

The bromine atom at the 5-position undergoes palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups. While specific examples are not detailed in the provided sources, analogous reactions for brominated benzoates suggest the following general protocol :

Proposed Coupling Conditions

| Reaction Type | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 80–100°C |

Expected Products :

-

Substituted biaryl derivatives after coupling with boronic acids.

Cyclopentylamino Group Modifications

The secondary amine in the cyclopentylamino group can participate in:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base .

-

Alkylation : Formation of tertiary amines using alkyl halides and a base like K₂CO₃ .

Example Acylation Reaction

| Reactant | Reagent | Base | Solvent | Yield |

|---|---|---|---|---|

| This compound | Acetyl chloride | Et₃N | CH₂Cl₂ | 75–85% |

Stability and Side Reactions

相似化合物的比较

Comparison with Structurally Similar Compounds

Amino-Substituted Derivatives

a) Methyl 5-Bromo-3-(Ethyl(tetrahydro-2H-Pyran-4-yl)Amino)-2-Methylbenzoate (CAS 1403257-79-3)

- Substituents: Ethyl(tetrahydro-2H-pyran-4-yl)amino group at position 3.

- Key Differences: The amino substituent includes a tetrahydropyran ring, enhancing hydrophilicity compared to the cyclopentyl group. This structural variation may improve aqueous solubility but reduce membrane permeability .

- Applications : Used in palladium-catalyzed cross-coupling reactions, similar to the target compound .

b) tert-Butyl 5-Bromo-3-(Ethyl(tetrahydro-2H-Pyran-4-yl)Amino)-2-Methylbenzoate

- Substituents : tert-Butyl ester instead of methyl.

Positional Isomers and Functional Group Variations

a) Methyl 3-Bromo-5-Methylbenzoate (CAS 478375-40-5)

- Substituents : Bromine at position 3, methyl at position 4.

b) Methyl 5-Bromo-2-Hydroxy-3-Methoxybenzoate (CAS 134419-43-5)

- Substituents : Hydroxy and methoxy groups at positions 2 and 3.

- Key Differences: The electron-donating hydroxy and methoxy groups increase acidity (pKa ~2–4) and hydrogen-bonding capacity, enhancing solubility in polar solvents but reducing compatibility with nonpolar matrices .

Ester and Backbone Modifications

a) Ethyl 5-Bromo-2,2-Dimethyl-4-Oxopentanoate (CAS 154325-75-4)

- Substituents : Ethyl ester, ketone group at position 4.

- Key Differences: The ketone introduces a reactive site for nucleophilic addition, absent in the target compound.

b) Methyl 5-Bromo-2-((Phenylcyclopentyl)Carbonylamino)Benzoate

- Substituents: Phenylcyclopentylcarbonylamino group at position 2.

- Key Differences: The bulky phenylcyclopentyl moiety may enhance binding affinity in protein-ligand interactions but complicates synthetic accessibility compared to the simpler cyclopentylamino group .

Data Table: Key Properties of Selected Compounds

准备方法

Bromination of Methyl 2-methylbenzoate

The initial step involves selective bromination at the 5-position of methyl 2-methylbenzoate:

| Reaction Step | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|

| Bromination at 5-position | Brominating agents like N-bromosuccinimide (NBS) or elemental bromine in acetic acid or carbon tetrachloride; temperature control at 0–25°C | Methyl 5-bromo-2-methylbenzoate | Patent US20160332969A1, Example 1 |

Note: The regioselectivity is achieved via controlled electrophilic substitution, favoring the meta position relative to the methyl ester group.

Conversion to Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate

The key step involves introducing the cyclopentylamino group at the 3-position:

| Reaction Step | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|

| Nucleophilic substitution of amino group | Cyclopentylamine or its derivatives, often in the presence of a base such as potassium carbonate or cesium carbonate; solvent like acetonitrile or DMF; elevated temperature (~80°C) | Formation of this compound | Patent US20160332969A1, Example 1 |

In some protocols, the amino group is introduced via amination of the halogenated intermediate, facilitated by nucleophilic attack under reflux conditions.

Methylation and Esterification

Final methylation often involves methyl iodide or dimethyl sulfate to methylate the amino group or methylate hydroxyl groups if present:

| Reaction Step | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|

| Methylation of amino group | Methyl iodide or dimethyl sulfate, base (e.g., NaH), solvent like DMF; room temperature to reflux | Methylated amino derivative, completing the methyl ester functionality | Patent US20160332969A1 |

Alternative Synthetic Routes

Research articles suggest alternative routes such as nitration followed by reduction, or direct substitution reactions using different halogenating agents and amines, to improve yield or selectivity.

Data Tables Summarizing Preparation Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | References |

|---|---|---|---|---|---|---|

| Bromination | NBS or Br₂ | Acetic acid or CCl₄ | 0–25°C | 2–4 hours | ~85–90% | US20160332969A1 |

| Amination | Cyclopentylamine | Acetonitrile or DMF | 80°C | 4–6 hours | ~75–85% | US20160332969A1 |

| Methylation | Methyl iodide | DMF | Room temp to 80°C | 12–24 hours | ~80–90% | US20160332969A1 |

Research Findings and Optimization Strategies

- Selectivity Control: Bromination regioselectivity is optimized by temperature and choice of solvent, favoring substitution at the 5-position.

- Yield Enhancement: Use of excess nucleophile and appropriate bases (e.g., cesium carbonate) improves amination efficiency.

- Purification: Column chromatography and recrystallization from suitable solvents (ethyl acetate, hexane) are employed to purify intermediates and final compounds.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate, and how can intermediates like brominated benzoic acid derivatives be utilized?

- Methodological Answer : Begin with methyl 5-bromo-2-methylbenzoate (or its acid precursor, CAS 79669-49-1 ), which can undergo regioselective amination at the 3-position. Introduce the cyclopentylamino group via Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr), leveraging steric and electronic effects of the methyl and bromo substituents. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can purification challenges (e.g., by-product formation) be addressed during the synthesis of this compound?

- Methodological Answer : By-products often arise from incomplete amination or ester hydrolysis. Use recrystallization (ethanol/water mixtures) for crude intermediates. For final product purification, employ preparative HPLC with trifluoroacetic acid (0.1% v/v) to suppress ionization and improve peak resolution. Monitor stability during storage at 0–6°C to prevent degradation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use H/C NMR to verify substituent positions (e.g., cyclopentyl CH signals at δ 1.5–2.5 ppm, aromatic protons influenced by bromo and methyl groups). High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (expected [M+H] for CHBrNO: 348.06). IR spectroscopy identifies ester carbonyl stretches (~1700 cm) .

Advanced Research Questions

Q. How does the steric bulk of the cyclopentylamino group influence crystallographic packing, and what software tools are recommended for structural analysis?

- Methodological Answer : The cyclopentyl group introduces steric hindrance, affecting crystal lattice formation. For X-ray crystallography, grow single crystals via slow vapor diffusion (dichloromethane/pentane). Refine structures using SHELXL (for small-molecule refinement) to resolve disorder in the cyclopentyl ring. Compare packing motifs with related brominated esters (e.g., Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate, CAS 232941-14-9 ).

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., cyclopentyl ring puckering in solution). Perform variable-temperature NMR (VT-NMR) to probe conformational flexibility. Cross-validate with DFT calculations (B3LYP/6-31G* level) to model lowest-energy conformers. For ambiguous NOE correlations, use N-labeled analogs or rotational-echo double-resonance (REDOR) NMR .

Q. What strategies improve regioselectivity in introducing the cyclopentylamino group at the 3-position?

- Methodological Answer : Activate the 3-position by installing electron-withdrawing groups (e.g., nitro) transiently, followed by reduction. Alternatively, employ directing groups (e.g., pyridine in CAS 1186311-13-6 ). For Pd-catalyzed amination, use BrettPhos or RuPhos ligands to enhance selectivity. Monitor reaction progress via LC-MS to optimize time and temperature .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, given its structural similarity to anti-inflammatory agents?

- Methodological Answer : Test COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA). Assess antimicrobial activity via broth microdilution (MIC determination against S. aureus and E. coli). For cytotoxicity, use MTT assays on human fibroblast cells (IC values). Compare results with Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate, which modulates immune responses .

Q. How can structure-activity relationship (SAR) studies be designed to probe the roles of bromo and methyl substituents?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., 5-chloro vs. 5-bromo, 2-ethyl vs. 2-methyl). Evaluate changes in logP (via shake-flask method) and solubility (UV/Vis spectroscopy). Corrogate bioactivity data with molecular docking (AutoDock Vina) to identify key interactions (e.g., halogen bonding with bromo groups) .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly across literature reports for similar brominated benzoates?

- Methodological Answer : Variations arise from differences in bromo precursor purity (e.g., CAS 79669-49-1 vs. 6623-35-4 ), solvent choice (DMF vs. THF), or catalyst loading. Systematically replicate conditions using commercially available intermediates (e.g., Kanto Reagents >98.0% purity ) and document O/moisture sensitivity via glovebox techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。